molecular formula C10H16N2O2 B15311151 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropanoic acid

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropanoic acid

Cat. No.: B15311151
M. Wt: 196.25 g/mol
InChI Key: JMXYZQQKEWRFND-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound featuring a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a 2,2-dimethylpropanoic acid moiety. Its molecular formula is C${10}$H${15}$N${2}$O${2}$, with a calculated molecular weight of 195.2 g/mol. However, direct biological data for this compound are absent in the provided evidence.

The synthesis of pyrazole derivatives typically involves cyclization reactions or cross-coupling strategies, as exemplified by procedures using malononitrile or ethyl cyanoacetate under reflux conditions . While the exact synthesis route for this compound is unspecified, analogous methods likely apply.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C10H16N2O2/c1-4-12-7-8(6-11-12)5-10(2,3)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

JMXYZQQKEWRFND-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent/R-Group Molecular Weight (g/mol) Yield (Synthesis) Biological Activity Reference
Target Compound 1-Ethyl-1H-pyrazol-4-yl 195.2 Not Reported Unknown -
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-... 4-Amino-3,5-dimethylpyrazole ~224.3* Discontinued Discontinued (no data)
73a (PPARα/δ activator) Benzo[d][1,2,3]triazol-2-yl ~383.4* Not Reported PPARα/δ activation (EC$_{50}$ values)
7-57 [1,1'-Biphenyl]-4-yl ~280.3* 46% None reported
7-24 4-Fluoro-3-nitrophenyl ~257.2* 76% None reported
7-15 3-Chlorophenyl ~228.7* 75% None reported

*Molecular weights estimated based on substituent additions to the 2,2-dimethylpropanoic acid backbone.

Key Comparisons:

a. Pyrazole vs. Triazole Derivatives
  • Target Compound vs. 73a/73b : The target’s pyrazole ring differs from the benzo[d][1,2,3]triazol-2-yl group in 73a/73b . Triazole derivatives exhibit stronger PPAR activation (EC$_{50}$ values comparable to Wy-14643), likely due to enhanced electron-withdrawing effects and aromatic stacking. Pyrazoles, being less electronegative, may prioritize metabolic stability over potency.
c. Functional Group Modifications
  • Carboxylic Acid vs. Sulfonyl/Piperidine () : Derivatives like 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid replace the carboxylic acid with sulfonyl-piperidine groups, altering solubility and target engagement. The target’s carboxylic acid may favor interactions with polar binding pockets (e.g., PPAR ligand-binding domains).

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